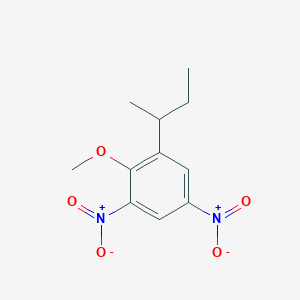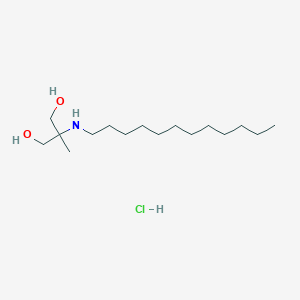
ジニセブメチルエーテル
概要
説明
Dinoseb methyl ether is a chemical compound belonging to the family of nitroaromatic compounds. It has the molecular formula C₁₁H₁₄N₂O₅ and a molecular weight of 254.2393 g/mol . This compound is commonly used in various fields, including medical, environmental, and industrial research.
科学的研究の応用
Dinoseb methyl ether has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
作用機序
Dinoseb methyl ether, also known as DNBPME or Anisole, 2-sec-butyl-4,6-dinitro-, is a compound with the molecular formula C11H14N2O5 . This article will discuss its mechanism of action, biochemical pathways, pharmacokinetics, and the influence of environmental factors on its action.
Target of Action
It is related to dinoseb, a herbicide in the dinitrophenol family . Dinoseb is known to act as an uncoupler of oxidative phosphorylation
Mode of Action
If it acts similarly to dinoseb, it may function as an uncoupler of oxidative phosphorylation . Uncouplers disrupt the proton gradient across the mitochondrial membrane, leading to a decrease in ATP production and an increase in heat generation .
Biochemical Pathways
If it acts similarly to Dinoseb, it may affect the electron transport chain in mitochondria by disrupting the proton gradient . This could lead to downstream effects such as decreased ATP production and increased heat generation .
Pharmacokinetics
Dinoseb is known to be metabolized via oxidation of the methyl groups on the sec-butyl side chain, conjugation of the phenolic products, and the formation of many uncharacterized metabolites
Result of Action
If it acts similarly to Dinoseb, it may lead to decreased ATP production and increased heat generation at the cellular level due to its potential role as an uncoupler of oxidative phosphorylation .
生化学分析
Cellular Effects
The cellular effects of Dinoseb methyl ether are not well-documented. It is known that nitroaromatic compounds can have various effects on cells and cellular processes. For instance, they can influence cell function, impact cell signaling pathways, alter gene expression, and affect cellular metabolism
Molecular Mechanism
The molecular mechanism of action of Dinoseb methyl ether is not fully understood. It is known that Dinoseb, a closely related compound, acts as an uncoupler of oxidative phosphorylation. It is a weak acid that can pass through lipid membranes when it’s in the undissociated form. It uses this property to transport protons through the inner mitochondrial membrane
Temporal Effects in Laboratory Settings
It is known that nitroaromatic compounds can undergo various changes over time in laboratory settings
Dosage Effects in Animal Models
It is known that the effects of chemical compounds can vary with different dosages in animal models
Metabolic Pathways
It is known that nitroaromatic compounds can be involved in various metabolic pathways
Transport and Distribution
It is known that chemical compounds can be transported and distributed within cells and tissues in various ways
Subcellular Localization
It is known that chemical compounds can have various subcellular localizations and that these localizations can affect their activity or function
準備方法
The synthesis of Dinoseb methyl ether involves several steps. One common method starts with anisole as the raw material. The synthetic route typically includes nitration, where the anisole undergoes electrophilic aromatic substitution to introduce nitro groups at the 4 and 6 positions.
Industrial production methods often involve similar steps but are optimized for large-scale production. These methods may use different catalysts and reaction conditions to improve yield and reduce costs .
化学反応の分析
Dinoseb methyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can yield amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro groups direct incoming substituents to the meta positions.
Common reagents used in these reactions include nitric acid for nitration, reducing agents like hydrogen gas or metal hydrides for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
類似化合物との比較
Dinoseb methyl ether can be compared with other nitroaromatic compounds such as:
2,4-Dinitroanisole (DNAN): Similar in structure but lacks the sec-butyl group.
2,4,6-Trinitrotoluene (TNT): Contains three nitro groups and is widely known for its explosive properties.
Dinoseb: Another nitroaromatic compound used as a herbicide.
The uniqueness of Dinoseb methyl ether lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
特性
IUPAC Name |
1-butan-2-yl-2-methoxy-3,5-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5/c1-4-7(2)9-5-8(12(14)15)6-10(13(16)17)11(9)18-3/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYHORVGKZXEMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00863692 | |
| Record name | 1-(Butan-2-yl)-2-methoxy-3,5-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6099-79-2 | |
| Record name | Dinoseb, methyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006099792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(butan-2-yl)-2-methoxy-3,5-dinitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















